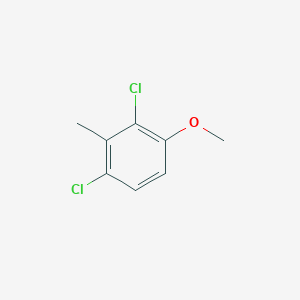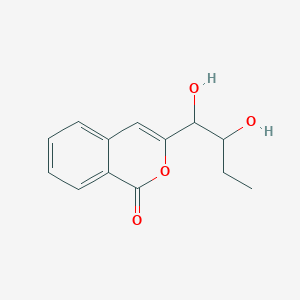
Artemidiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Artemidiol is a naturally occurring isocoumarin compound extracted from the roots of Artemisia dracunculus L. It has the chemical formula C₁₃H₁₄O₄ and a melting point of 131.5–133°C . The structure of this compound is characterized by a 3-(1′-2′-dihydroxybutyl)isocoumarin moiety .
准备方法
Artemidiol can be isolated from the roots of Artemisia dracunculus through extraction and purification processes. The roots are typically dried and ground before being subjected to solvent extraction. The extract is then purified using chromatographic techniques to isolate this compound
化学反应分析
Artemidiol, like other isocoumarins, can undergo various chemical reactions:
Oxidation: this compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into dihydro derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: Artemidiol serves as a model compound for studying the reactivity and synthesis of isocoumarins.
作用机制
The mechanism of action of artemidiol is not fully understood, but it is believed to involve interactions with various molecular targets. Like other isocoumarins, this compound may exert its effects through modulation of enzyme activity, interaction with cellular receptors, and influence on signaling pathways . Further research is needed to elucidate the specific molecular targets and pathways involved.
相似化合物的比较
Artemidiol is similar to other isocoumarins in its chemical structure and reactivity. Some related compounds include:
Artemetin: Another compound found in Artemisia species with similar bioactive properties.
Casticin: A flavonoid with structural similarities and biological activities.
This compound is unique in its specific structure and the presence of the 3-(1′-2′-dihydroxybutyl) group, which may contribute to its distinct biological activities.
属性
CAS 编号 |
54963-30-3 |
|---|---|
分子式 |
C13H14O4 |
分子量 |
234.25 g/mol |
IUPAC 名称 |
3-(1,2-dihydroxybutyl)isochromen-1-one |
InChI |
InChI=1S/C13H14O4/c1-2-10(14)12(15)11-7-8-5-3-4-6-9(8)13(16)17-11/h3-7,10,12,14-15H,2H2,1H3 |
InChI 键 |
CRXSSRPVDGICML-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(C1=CC2=CC=CC=C2C(=O)O1)O)O |
熔点 |
131.5 - 133 °C |
物理描述 |
Solid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


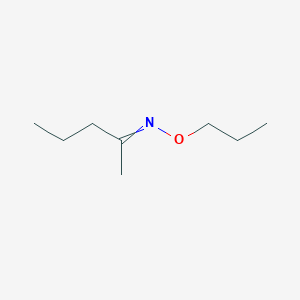
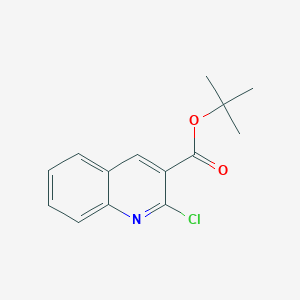

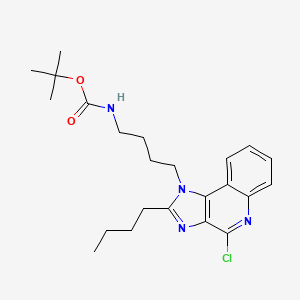


![Ethyl 2-bromoimidazo[1,5-B]pyridazine-5-carboxylate](/img/structure/B13932630.png)
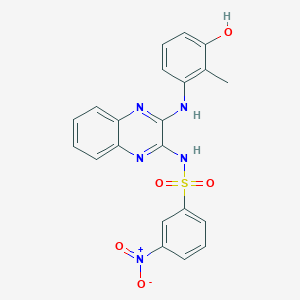
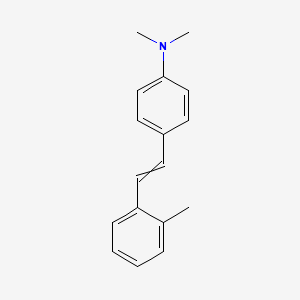

![3-Chloropyrrolo[1,2-a]pyrimidin-8-amine](/img/structure/B13932657.png)
![2-(3-(5-Isopropyl-2-methoxyphenyl)imidazo[1,2-b]pyridazin-6-ylamino)-3-methylbutan-1-ol](/img/structure/B13932664.png)

